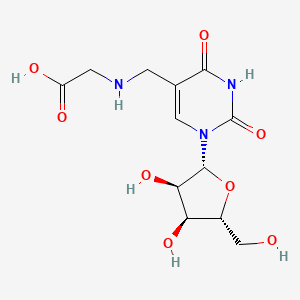

5-Carboxymethylaminomethyluridine

Descripción

Propiedades

IUPAC Name |

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCNRXVDHRNJOA-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988889 | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69181-26-6 | |

| Record name | 5-Carboxymethylaminomethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crucial Role of 5-Carboxymethylaminomethyluridine (cmnm5U) in Translational Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxymethylaminomethyluridine (cmnm5U) is a complex, post-transcriptional modification found at the wobble position (uridine-34) of specific transfer RNAs (tRNAs). This hypermodification is critical for maintaining translational fidelity, particularly in the accurate decoding of codons ending in purines (A or G). Its biosynthesis is a multi-step enzymatic process, and deficiencies in this pathway are linked to significant human diseases, including mitochondrial encephalomyopathies. This technical guide provides an in-depth exploration of the function, biosynthesis, and experimental analysis of cmnm5U, tailored for researchers and professionals in drug development.

Core Function: Ensuring Accuracy in Protein Synthesis

The primary function of this compound is to facilitate accurate and efficient translation of the genetic code. Located at the wobble position of the tRNA anticodon, cmnm5U plays a pivotal role in the recognition of codons in two-codon families that end in a purine (B94841) base.[1] The modification helps to restrict the conformational flexibility of the anticodon loop, thereby ensuring that the correct codon is read. This precise recognition is essential for preventing missense errors during protein synthesis, which can lead to the production of non-functional or toxic proteins.

The absence of cmnm5U can lead to a significant decrease in translational efficiency and fidelity. While unmodified tRNAs may still recognize their cognate codons, the efficiency of this recognition is often reduced, and the likelihood of misreading near-cognate codons increases.

The Biosynthetic Pathway of cmnm5U

The formation of cmnm5U is a complex enzymatic process primarily catalyzed by the MnmE and MnmG proteins in bacteria, with homologous enzymes performing this function in eukaryotes.[2][3][4][5] The synthesis involves the transfer of a carboxymethylaminomethyl group to the C5 position of the uridine (B1682114) base.

The key components and steps in the bacterial pathway are:

-

Enzymes: The MnmE (GidA) and MnmG (MnmA in some contexts) proteins form a complex that is essential for the modification.[2][3][4]

-

Substrates and Cofactors: The synthesis requires:

-

Guanosine triphosphate (GTP)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Nicotinamide adenine dinucleotide (NADH)

-

Methylenetetrahydrofolate (CH2THF) as the one-carbon donor

-

The reaction proceeds through a series of steps involving the activation of the uridine base and the enzymatic transfer of the modification group. The GTPase activity of MnmE is thought to be crucial for conformational changes within the enzyme-tRNA complex, facilitating the reaction.

Quantitative Impact of cmnm5U on Translation

While the qualitative role of cmnm5U in promoting translational accuracy is well-established, precise quantitative data on its impact remains an active area of research. The following tables summarize the expected effects and provide a framework for the types of quantitative data that are crucial for a complete understanding of cmnm5U function.

Table 1: Codon Recognition Efficiency

| tRNA Species | Codon | Modification Status | Apparent Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| tRNALys(UUU) | AAA | cmnm5U-modified | Data not available | Data not available | Data not available |

| tRNALys(UUU) | AAG | cmnm5U-modified | Data not available | Data not available | Data not available |

| tRNALys(UUU) | AAA | Unmodified | Data not available | Data not available | Data not available |

| tRNALys(UUU) | AAG | Unmodified | Data not available | Data not available | Data not available |

| tRNAGlu(UUC) | GAA | cmnm5U-modified | Data not available | Data not available | Data not available |

| tRNAGlu(UUC) | GAG | cmnm5U-modified | Data not available | Data not available | Data not available |

| tRNAGlu(UUC) | GAA | Unmodified | Data not available | Data not available | Data not available |

| tRNAGlu(UUC) | GAG | Unmodified | Data not available | Data not available | Data not available |

Table 2: Translation Elongation Rate

| mRNA Template | Modification Status of tRNA | Elongation Rate (codons/sec) | Fold Change |

| Poly(A) | cmnm5U-modified tRNALys | Data not available | Data not available |

| Poly(A) | Unmodified tRNALys | Data not available | Data not available |

| Reporter Gene X | Endogenous tRNA pool | Data not available | Data not available |

| Reporter Gene X | cmnm5U-deficient tRNA pool | Data not available | Data not available |

Note: Direct measurements of the impact of cmnm5U on the overall rate of translation elongation are needed to quantify its contribution to protein synthesis efficiency.

Table 3: tRNA Thermodynamic Stability

| tRNA Species | Modification Status | Melting Temperature (Tm) (°C) | ΔG° (kcal/mol) |

| tRNALys | cmnm5U-modified | Data not available | Data not available |

| tRNALys | Unmodified | Data not available | Data not available |

| tRNAGlu | cmnm5U-modified | Data not available | Data not available |

| tRNAGlu | Unmodified | Data not available | Data not available |

Note: While it is generally accepted that modifications contribute to tRNA stability, specific thermodynamic data for cmnm5U is not widely published.

Experimental Protocols for the Study of cmnm5U

Isolation and Purification of tRNA

A critical first step for studying cmnm5U is the isolation of total tRNA from cells. The following protocol is adapted for yeast cells but can be modified for other organisms.

Materials:

-

Yeast culture

-

Phenol (pH 4.5)

-

Chloroform

-

Isopropanol

-

Ethanol (B145695) (70%)

-

DE52 cellulose

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

-

Elution buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 5 mM MgCl₂)

Procedure:

-

Harvest yeast cells by centrifugation.

-

Resuspend the cell pellet in an appropriate lysis buffer.

-

Perform phenol-chloroform extractions to remove proteins and DNA.

-

Precipitate the total RNA with isopropanol.

-

Wash the RNA pellet with 70% ethanol and resuspend in nuclease-free water.

-

To enrich for tRNA, use anion-exchange chromatography (e.g., DE52 cellulose).

-

Equilibrate the DE52 column with binding buffer.

-

Load the total RNA sample onto the column.

-

Wash the column with binding buffer to remove unbound RNA.

-

Elute the tRNA using a high-salt elution buffer.

-

Precipitate the purified tRNA with ethanol.

Analysis of cmnm5U by HPLC-Mass Spectrometry

This method allows for the sensitive detection and quantification of cmnm5U.

Procedure:

-

Digest the purified tRNA to nucleosides using a mixture of nucleases (e.g., nuclease P1 and bacterial alkaline phosphatase).

-

Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC).

-

Couple the HPLC output to a mass spectrometer (LC-MS) for detection and identification of the modified nucleosides based on their mass-to-charge ratio.

-

Quantify the amount of cmnm5U relative to the canonical nucleosides.

In Vitro Translation Assay

These assays are used to assess the functional consequences of cmnm5U on protein synthesis.

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or a PURE system)

-

mRNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (with one radioactively labeled amino acid, e.g., ³⁵S-methionine)

-

Purified cmnm5U-modified and unmodified tRNAs

Procedure:

-

Set up the in vitro translation reaction according to the manufacturer's instructions.

-

Add the mRNA template and the amino acid mixture.

-

Supplement the reaction with either the purified cmnm5U-modified or unmodified tRNA of interest.

-

Incubate the reaction at the optimal temperature to allow for protein synthesis.

-

Analyze the translation products by SDS-PAGE and autoradiography to quantify the amount of protein synthesized.

Ribosome Filter Binding Assay

This assay measures the binding affinity of tRNA to the ribosome-mRNA complex.

Implications for Drug Development

The enzymes of the cmnm5U biosynthetic pathway, such as MnmE and MnmG, represent potential targets for the development of novel antimicrobial agents. As this modification is essential for the viability and virulence of many pathogenic bacteria, inhibitors of these enzymes could serve as effective antibiotics. Furthermore, understanding the role of cmnm5U in mitochondrial protein synthesis is crucial for investigating the molecular basis of mitochondrial diseases and developing potential therapeutic strategies.

Conclusion

This compound is a vital tRNA modification that underscores the complexity and precision of the translation process. Its role in ensuring the fidelity of codon recognition highlights the importance of post-transcriptional modifications in gene expression. While much is known about its function and biosynthesis, further research, particularly in obtaining quantitative data on its impact on translation kinetics, will be essential for a complete understanding of its biological significance and for exploiting its potential as a therapeutic target.

References

- 1. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Codon-reading specificity of an unmodified form of Escherichia coli tRNA1Ser in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of cmnm5U in Transfer RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. Among the vast array of modifications, the discovery of 5-carboxymethylaminomethyluridine (cmnm5U) at the wobble position (U34) of certain tRNAs has provided significant insights into the intricate mechanisms governing codon recognition. This technical guide provides an in-depth exploration of the discovery of cmnm5U, detailing the enzymatic pathways, key molecular players, and the experimental methodologies that have been pivotal in its characterization. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of the core concepts.

Introduction

Transfer RNA molecules undergo extensive post-transcriptional modification, with over 100 different modified nucleosides identified to date. These modifications, particularly at the anticodon wobble position (position 34), play a crucial role in expanding the decoding capacity of tRNAs and maintaining the accuracy of protein synthesis.[1] The discovery of this compound (cmnm5U) represents a significant advancement in the field of epitranscriptomics. This hypermodified nucleoside is found in various bacterial tRNAs, including those for glutamate, lysine, and arginine, where it is essential for the specific recognition of codons ending in A or G.[1] The absence of cmnm5U and its derivatives has been linked to translational frameshifting and reduced fitness in bacteria. This guide will delve into the core aspects of cmnm5U discovery, from its biosynthesis to its functional implications.

The Biosynthesis of cmnm5U: A Multi-Enzyme Cascade

The formation of cmnm5U is a complex enzymatic process primarily orchestrated by the MnmE (also known as TrmE) and MnmG (also known as GidA) proteins, which form a functional heterotetrameric complex (MnmEG).[2] This pathway involves a series of coordinated reactions that utilize several substrates and cofactors.

Key Enzymes and Their Roles

-

MnmE (tRNA modification GTPase): A GTPase that binds to 5,10-methylenetetrahydrofolate (CH2THF).[3]

-

MnmG (Glucose-inhibited division protein A homologue): An FAD- and NADH-binding oxidoreductase.[3]

-

MnmC: A bifunctional enzyme responsible for the subsequent conversion of cmnm5U to other modified uridines, such as 5-methylaminomethyluridine (B1256275) (mnm5U).[2]

The Biosynthetic Pathway

The MnmEG complex catalyzes the initial and crucial step in the formation of the xm5U family of modifications. The proposed mechanism involves the transfer of a methylene (B1212753) group from CH2THF to the C5 position of the wobble uridine (B1682114) (U34) of the tRNA substrate. Glycine (B1666218) then provides the carboxymethylamino moiety to form cmnm5U. The entire process is dependent on the hydrolysis of GTP.[3][4]

The cmnm5U modification can be a precursor to other modifications. The bifunctional enzyme MnmC can convert cmnm5U to 5-aminomethyluridine (B12866518) (nm5U) through an oxidative decarboxylation reaction catalyzed by its C-terminal domain (MnmC1). Subsequently, the N-terminal domain (MnmC2) can methylate nm5U to form 5-methylaminomethyluridine (mnm5U) using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various studies on cmnm5U biosynthesis and related enzyme kinetics.

| Parameter | Enzyme | Value | Organism | Reference |

| Km for tRNAGlu (cmnm5s2U → nm5s2U) | MnmC | 600 nM | Escherichia coli | [5] |

| kcat for tRNAGlu (cmnm5s2U → nm5s2U) | MnmC | 0.34 s-1 | Escherichia coli | [5] |

| Km for tRNAGlu (nm5s2U → mnm5s2U) | MnmC | 70 nM | Escherichia coli | [5] |

| kcat for tRNAGlu (nm5s2U → mnm5s2U) | MnmC | 0.31 s-1 | Escherichia coli | [5] |

Table 1: Steady-State Kinetic Parameters for the MnmC Enzyme. This table presents the Michaelis-Menten constants (Km) and catalytic rates (kcat) for the two reactions catalyzed by the bifunctional MnmC enzyme in E. coli.

| Substrate/Cofactor | Typical Concentration |

| MnmE | 40–50 µM |

| MnmG | 40–50 µM |

| tRNALys | 15–20 µg per 50 µL reaction |

| GTP | 2 mM |

| Glycine | 2 mM |

| CH2THF | 0.5 mM |

| FAD | 0.5 mM |

| NADH | 0.5 mM |

| MgCl2 | 5–10 mM |

| KCl | 100–150 mM |

Table 2: Typical Reaction Component Concentrations for In Vitro cmnm5U Biosynthesis. This table provides a summary of the concentrations of enzymes, substrates, and cofactors commonly used in in vitro reconstitution assays for cmnm5U synthesis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of cmnm5U in tRNA.

Purification of MnmE and MnmG Proteins

This protocol describes the purification of recombinant MnmE and MnmG proteins from E. coli.

Materials:

-

E. coli BL21(DE3) cells transformed with pET vectors encoding His-tagged MnmE or MnmG.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 20 mM Tris-HCl pH 8.0, 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF).

-

Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole.

-

Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM dithiothreitol (B142953) (DTT).

-

Ni-NTA affinity chromatography column.

-

Size-exclusion chromatography column (e.g., Superdex 200).

-

Sonicator.

-

Centrifuge.

Procedure:

-

Protein Expression: Inoculate a starter culture of the transformed E. coli cells and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.5-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 36,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer to remove unbound proteins. Elute the His-tagged protein with Elution Buffer.

-

Size-Exclusion Chromatography: As a final purification step, load the eluted protein onto a size-exclusion chromatography column equilibrated with Dialysis Buffer to remove aggregates and exchange the buffer.[3]

-

Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm.

In Vitro Reconstitution of cmnm5U Biosynthesis

This protocol outlines the in vitro synthesis of cmnm5U on a tRNA substrate using purified MnmE and MnmG.

Materials:

-

Purified MnmE and MnmG proteins.

-

In vitro transcribed or purified tRNA substrate (e.g., tRNALys).

-

Reaction Buffer: 50 mM Tris-HCl pH 8.0, 100–150 mM KCl, 5–10 mM MgCl2, 5% glycerol.

-

Substrates and Cofactors: GTP, glycine, 5,10-methylenetetrahydrofolate (CH2THF), FAD, NADH.

-

RNase inhibitor.

Procedure:

-

Enzyme Pre-incubation: Pre-incubate MnmE and MnmG proteins (final concentrations 40–50 µM each) in Reaction Buffer for 30 minutes at room temperature to allow for complex formation.[6]

-

Reaction Assembly: In a final volume of 50 µL, combine the pre-incubated MnmEG complex with the tRNA substrate (15–20 µg), GTP (2 mM), glycine (2 mM), CH2THF (0.5 mM), FAD (0.5 mM), and NADH (0.5 mM).[6] Add an RNase inhibitor to prevent tRNA degradation.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by methods suitable for downstream analysis, such as phenol-chloroform extraction to remove proteins.

-

Analysis: Analyze the formation of cmnm5U in the tRNA product using techniques like LC-MS/MS (see Protocol 4.3).

LC-MS/MS Analysis of cmnm5U in tRNA

This protocol describes the detection and quantification of cmnm5U in tRNA using liquid chromatography-tandem mass spectrometry.

Materials:

-

tRNA sample (from in vitro reaction or cellular extraction).

-

Nuclease P1.

-

Bacterial alkaline phosphatase (BAP).

-

Acetonitrile.

-

LC-MS/MS system with a C18 reversed-phase column.

Procedure:

-

tRNA Digestion: Digest the tRNA sample to individual nucleosides. First, incubate the tRNA with Nuclease P1 in an appropriate buffer to hydrolyze the phosphodiester bonds. Subsequently, treat with bacterial alkaline phosphatase to remove the 5'-phosphates.

-

LC Separation: Inject the resulting nucleoside mixture onto a C18 reversed-phase HPLC column. Separate the nucleosides using a gradient of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

MS/MS Detection: Couple the HPLC effluent to a tandem mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific mass transition of cmnm5U (e.g., m/z 332 → 200).

-

Quantification: Quantify the amount of cmnm5U by integrating the peak area of its specific transition and comparing it to a standard curve generated with a synthetic cmnm5U standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the discovery and study of cmnm5U.

Caption: Biosynthesis of cmnm5U by the MnmE-MnmG complex.

Caption: Subsequent modification of cmnm5U by the bifunctional MnmC enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. DSpace [repositori.upf.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of MnmE and MnmG Enzymes in cmnm5U Formation

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (uridine 34), are essential for maintaining translational fidelity and efficiency.[1] The formation of 5-carboxymethylaminomethyluridine (cmnm5U) is a critical first step in the biosynthesis of a class of 5-methyluridine (B1664183) (xm5U)-derived modifications in bacteria.[1] This modification is catalyzed by the synergistic action of two highly conserved enzymes, MnmE and MnmG.[1][2] Understanding the intricate mechanism of this enzyme complex is vital for fields ranging from fundamental microbiology to the development of novel antimicrobial agents. This document provides a comprehensive technical overview of the MnmE and MnmG enzymes, detailing their roles, catalytic mechanism, structural dynamics, and the experimental protocols used for their study.

The MnmE-MnmG Enzyme Complex

The synthesis of cmnm5U is performed by a complex formed between the MnmE and MnmG proteins.[2] These enzymes are conserved across prokaryotes and eukaryotes, where their homologs perform similar functions in mitochondria.[1]

-

MnmE (TrmE): MnmE is a G-protein activated by dimerization (GAD).[3] It functions as a homodimer, with each monomer comprising three distinct domains: an N-terminal domain for dimerization and binding methylenetetrahydrofolate (CH2THF), a central helical domain, and a C-terminal G domain that binds and hydrolyzes guanosine-5'-triphosphate (GTP).[3][4] The GTP hydrolysis cycle of MnmE is believed to drive the conformational changes necessary for the tRNA modification reaction to proceed.[3][5]

-

MnmG (GidA): MnmG is an oxidoreductase that utilizes flavin adenine (B156593) dinucleotide (FAD) and reduced nicotinamide (B372718) adenine dinucleotide (NADH) as cofactors.[1][6] Its structure includes a conserved FAD-binding domain.[4] MnmG is responsible for the redox chemistry central to the formation of the reactive intermediate required for modifying uridine (B1682114).[6]

In Escherichia coli, MnmE and MnmG associate to form an α2β2 complex in the absence of nucleotides.[2][3] This complex undergoes a GTP-dependent oligomerization to a larger α4β2 state, a transition that is integral to its catalytic cycle.[3][7]

The Catalytic Mechanism of cmnm5U Formation

The reaction catalyzed by the MnmEG complex is a multi-step process involving several substrates and cofactors.[1] The key substrates are the target tRNA, glycine (B1666218), and CH2THF, which provides the one-carbon unit for the modification.[2][6]

The proposed mechanism proceeds through the following key steps:

-

FAD Reduction: MnmG catalyzes the reduction of its bound FAD cofactor to FADH2, using electrons derived from NADH.[6]

-

Iminium Intermediate Formation: The reduced FADH2 on MnmG reacts with CH2THF, which is bound to MnmE.[6] This reaction forms a highly reactive flavin-iminium intermediate, FADH[N5═CH2]+.[6][8] This species has been identified as the central intermediate in the reaction, acting as the methylene (B1212753) group donor.[6][8][9]

-

Methylene Transfer: The FADH[N5═CH2]+ intermediate transfers the methylene group to the C5 position of the wobble uridine (U34) of the tRNA substrate.[6][8]

-

Glycine Addition: The amino group of glycine then performs a nucleophilic attack on the newly attached methylene group on the uridine, completing the formation of the 5-carboxymethylaminomethyl side chain.[9][10]

This entire process is dependent on the energy provided by GTP hydrolysis by MnmE.[2][6]

Substrate Promiscuity

The MnmEG complex from E. coli exhibits a degree of substrate promiscuity with respect to the nucleophile that attacks the methylene-uridine intermediate.[6] While glycine is the canonical substrate for cmnm5U formation, the complex can utilize other small primary amines.[1][6]

-

Ammonia: In the presence of ammonia, MnmEG can synthesize 5-aminomethyluridine (B12866518) (nm5U).[1][6]

-

Taurine (B1682933): The complex can also use taurine to generate 5-taurinomethyluridine (τm5U).[6][8] This is particularly relevant as the human mitochondrial homologs (hGTPBP3 and hMTO1) exclusively use taurine to produce τm5U on mitochondrial tRNAs.[1]

This flexibility suggests that the active site can accommodate different small nucleophiles, a feature that could be exploited in drug development.

Structural Dynamics and Oligomerization

The function of the MnmEG complex is intrinsically linked to its dynamic structure, which is regulated by GTP binding and hydrolysis.[3] Small-angle X-ray scattering (SAXS) studies have revealed a model for the complex's reaction cycle.[3][7]

-

Nucleotide-Free State: MnmE (a homodimer, α2) and MnmG (a homodimer, β2) form an asymmetric α2β2 complex.[3]

-

GTP Binding: The binding of GTP to MnmE induces a significant conformational change and promotes further oligomerization, leading to the formation of a larger α4β2 complex (two MnmE dimers and one MnmG dimer).[3]

-

GTP Hydrolysis: Active GTP hydrolysis is required for the tRNA modification to occur.[3][7]

-

Complex Disassembly: Following modification and GTP hydrolysis to GDP, the α4β2 complex disassembles, releasing the modified tRNA and returning the enzyme to its α2β2 ground state.[2][7]

This cycle of assembly and disassembly, driven by the GTPase activity of MnmE, is a key regulatory feature of the modification process.[7]

Quantitative Data

The following table summarizes the typical component concentrations used for the successful in vitro reconstitution of cmnm5U formation on tRNA, as derived from published biochemical assays.[6]

| Component | Stock Concentration | Typical Assay Concentration | Role | Reference |

| MnmE | 40–50 µM | Variable | GTPase, CH2THF binding | [6] |

| MnmG | 40–50 µM | Variable | FAD/NADH-dependent oxidoreductase | [6] |

| Tris-HCl, pH 8.0 | 1 M | 50 mM | Buffer | [6] |

| KCl | 3 M | 100–150 mM | Salt, required cofactor (K+) | [6] |

| MgCl2 | 1 M | 5–10 mM | Cofactor for GTPase activity | [6] |

| CH2THF | 10 mM | 0.5 mM | Methylene group donor | [6] |

| FAD | 10 mM | 0.5 mM | Redox cofactor for MnmG | [6] |

| NADH | 10 mM | 0.5 mM | Reductant for FAD | [6] |

| Glycine | 100 mM | 2 mM | Carboxymethylamino donor | [6] |

| GTP | 100 mM | 2 mM | Energy source, allosteric regulator | [6] |

| in vitro transcribed tRNALys | 1 mg/mL | 15–20 µg per 50 µL reaction | Substrate | [6] |

Experimental Protocols

Protein Expression and Purification

-

Cloning: The genes for E. coli MnmE and MnmG are cloned into pET expression vectors (e.g., pET29a). Site-directed mutagenesis can be used to generate protein variants.[6]

-

Expression: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and induced with IPTG. Expression is typically carried out at a reduced temperature (e.g., 16-18°C) overnight to improve protein solubility.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM KCl, 10% glycerol, protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: MnmE and MnmG are often expressed with affinity tags (e.g., His-tag). The soluble lysate is clarified by centrifugation and purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography for polishing.

-

Quantification and Storage: Protein concentration is determined using a Bradford assay with BSA as a standard. Purified proteins are desalted into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl), concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.[6]

In Vitro tRNA Modification Assay

This protocol reconstitutes the cmnm5U modification reaction.[6]

-

Enzyme Preincubation: Mix MnmE and MnmG (e.g., to a final preincubation concentration of 40–50 µM each) in a buffer containing 100 mM Tris-HCl, pH 8.0, 100-150 mM KCl, and 5% glycerol. Incubate on ice for 30 minutes to allow complex formation.[6]

-

Reaction Assembly: In a final volume of 50 µL, assemble the reaction by adding the components in the order listed in the quantitative data table (Section 6.0). The reaction is typically initiated by the addition of the MnmEG complex or GTP.

-

Substrate Preparation: Prior to addition, the in vitro transcribed tRNA substrate should be mixed with an RNase inhibitor (e.g., Murine RNase inhibitor) to prevent degradation.[6]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Quenching: Stop the reaction by methods suitable for downstream analysis, such as phenol-chloroform extraction to remove proteins.

Analysis of tRNA Modification by HPLC-HRMS

This method confirms the formation of cmnm5U.[6]

-

tRNA Extraction: After the reaction, extract the tRNA from the mixture using a phenol:chloroform:isoamyl alcohol solution, followed by ethanol (B145695) precipitation to recover the tRNA.

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides or small fragments. For fragment analysis, RNase T1 (which cleaves after guanosine (B1672433) residues) is commonly used.[6]

-

HPLC Separation: Separate the resulting fragments or nucleosides using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column.

-

Mass Spectrometry (MS) Analysis: Couple the HPLC output to a high-resolution mass spectrometer (HRMS) to detect the masses of the eluted fragments.[6]

-

Data Analysis: Compare the mass spectra of the tRNA from the reaction to a negative control (e.g., a reaction without MnmEG or glycine). The formation of cmnm5U will result in a specific mass shift in the tRNA fragment containing U34, which can be precisely identified.[6]

References

- 1. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SAXS analysis of the tRNA-modifying enzyme complex MnmE/MnmG reveals a novel interaction mode and GTP-induced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SAXS analysis of the tRNA-modifying enzyme complex MnmE/MnmG reveals a novel interaction mode and GTP-induced oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

5-Carboxymethylaminomethyluridine: A Technical Overview of its Chemical Structure and Biological Significance

Abstract

5-Carboxymethylaminomethyluridine (cmnm5U) is a complex modified nucleoside found at the wobble position (position 34) of the anticodon loop in transfer RNA (tRNA) molecules. This hypermodification is crucial for the accurate and efficient translation of the genetic code, particularly for codons ending in adenosine (B11128) or guanosine. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological role of cmnm5U, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a derivative of uridine (B1682114) with a carboxymethylaminomethyl group attached to the C5 position of the uracil (B121893) ring.[1] This modification significantly alters the chemical properties of the uridine base, influencing its codon recognition capabilities.

| Identifier | Value |

| Molecular Formula | C12H17N3O8 |

| Molecular Weight | 331.28 g/mol |

| IUPAC Name | 2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid |

| Canonical SMILES | C1=C(NC(=O)NC1=O)CNCC(=O)O)C2C(C(C(O2)CO)O)O |

| InChI | InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 |

| InChIKey | RILPJPVBCPELIW-SCSAIBSYSA-N |

| PubChem CID | 194306 |

| CAS Registry Number | 69181-26-6 |

Quantitative Data

Crystallographic Data

The three-dimensional structure of this compound has been determined by X-ray crystallography. The molecule crystallizes as a zwitterion in a monoclinic space group.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 5.414(2) Å, b = 16.626(2) Å, c = 8.322(1) Å, β = 96.86(1)° |

| Volume | 745.2(3) Å3 |

| Z | 2 |

| Calculated Density | 1.56 g/cm3 |

Spectroscopic Data

-

1H NMR: The spectrum would exhibit signals corresponding to the ribose sugar protons, the H6 proton of the uracil ring, and the methylene (B1212753) protons of the carboxymethylaminomethyl side chain. The chemical shifts would be influenced by the electronegativity of the neighboring atoms and the overall electronic environment.

-

13C NMR: The spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbons of the uracil ring would appear at the downfield end of the spectrum, while the carbons of the ribose and the side chain would resonate at higher field strengths.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this polar molecule. The protonated molecule [M+H]+ would be expected at m/z 332.11. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the ribose sugar and fragmentation of the carboxymethylaminomethyl side chain.

Experimental Protocols

Chemical Synthesis

The chemical synthesis of this compound has been reported via a four-step process starting from 2′,3′-O-isopropylideneuridine.[2][3] While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy involves:

-

Protection of the Ribose Hydroxyl Groups: The 2' and 3' hydroxyl groups of uridine are protected, for example, as an isopropylidene acetal, to prevent their participation in subsequent reactions.

-

Introduction of a Reactive Group at C5: A Mannich reaction is performed on the protected uridine to introduce a dimethylaminomethyl group at the C5 position of the uracil ring.

-

Nucleophilic Substitution: The dimethylamino group is then displaced by a glycine (B1666218) derivative, such as ethyl glycinate, to form the carboxymethylaminomethyl side chain.

-

Deprotection: The protecting groups on the ribose and the carboxyl group of the side chain are removed to yield the final product, this compound.

The purification of the final product is typically achieved by column chromatography.

NMR Spectroscopic Analysis

The following is a general protocol for the NMR analysis of modified nucleosides like cmnm5U:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O or DMSO-d6). Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) for D2O or tetramethylsilane (B1202638) (TMS) for DMSO-d6.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, a standard single-pulse experiment is typically sufficient. For 13C NMR, a proton-decoupled experiment is used to simplify the spectrum. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals.

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon signals to the corresponding atoms in the molecule.

Mass Spectrometric Analysis

The following is a general protocol for the mass spectrometric analysis of cmnm5U:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the protonated molecule [M+H]+. Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the full scan spectrum to confirm the elemental composition of the molecule based on the accurate mass measurement. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can provide structural information about the molecule.

Biological Function and Biosynthesis

This compound is a critical modification in tRNA that ensures translational fidelity. It is synthesized post-transcriptionally by a complex enzymatic pathway involving the MnmE (GidA) and MnmG (TrmE) proteins.

The biosynthesis of cmnm5U is a multi-step process that utilizes glycine, tetrahydrofolate, FAD, and GTP. The MnmG protein, an FAD-dependent enzyme, and MnmE, a GTPase, work in concert to catalyze the addition of the carboxymethylaminomethyl group to the C5 position of uridine at the wobble position of the tRNA anticodon.

Below is a diagram illustrating the key steps in the enzymatic synthesis of this compound.

Caption: Biosynthesis of this compound.

Conclusion

This compound is a structurally complex and biologically significant modified nucleoside. Its unique chemical structure, installed by a sophisticated enzymatic machinery, plays a pivotal role in maintaining the fidelity of protein synthesis. A thorough understanding of its chemistry and biology is essential for researchers in molecular biology, biochemistry, and drug development, particularly for those investigating tRNA modification pathways as potential therapeutic targets. Further research into the detailed spectroscopic characterization and synthetic methodologies will undoubtedly contribute to a deeper understanding of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. The synthesis of this compound and 5-carboxymethylaminomethyl-2-thiouridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The synthesis of this compound and 5-carboxymethylaminomethyl-2-thiouridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to cmnm5U: A Wobble Uridine Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 5-carboxymethylaminomethyluridine (cmnm5U) modification, a critical component of the translational machinery. We will delve into its biosynthesis, its role in decoding, and its implications for cellular function and disease, presenting quantitative data and detailed experimental protocols.

Introduction to cmnm5U

Post-transcriptional modifications of transfer RNA (tRNA) are essential for their proper folding, stability, and function in protein synthesis.[1] At the wobble position (the first nucleotide of the anticodon), modifications are particularly diverse and play a crucial role in the accurate and efficient decoding of messenger RNA (mRNA) codons.[2][3] One such critical modification is this compound (cmnm5U), found at uridine (B1682114) 34 (U34) of the anticodon in specific tRNAs, such as those for Lysine, Glutamic acid, and Glutamine.[4][5] This modification is required for the correct translation of codons ending in A or G within mixed codon family boxes.[2][4][5]

The absence of cmnm5U and related modifications can lead to translational frameshifting and has been linked to various human diseases, particularly mitochondrial disorders, highlighting its importance in cellular homeostasis.[4]

The Biosynthesis of cmnm5U

The formation of cmnm5U is a complex enzymatic process catalyzed by the MnmE and MnmG proteins (also known as GidA and TrmE, respectively, in some organisms).[6][7] MnmE is a GTPase that utilizes methylenetetrahydrofolate (CH₂THF) as a one-carbon donor, while MnmG is an FAD- and NADH-dependent oxidoreductase.[8][9] Together, they form a complex that catalyzes the addition of a carboxymethylaminomethyl group to the C5 position of U34 on the tRNA.[4]

The biosynthesis of cmnm5U can be summarized in the following key steps:

-

Formation of the MnmE-MnmG Complex: MnmE and MnmG associate to form a functional enzymatic complex.[3]

-

Activation of the One-Carbon Donor: MnmE binds to GTP and CH₂THF.[8][9]

-

Redox Activity of MnmG: MnmG utilizes FAD and NADH for its oxidoreductase activity.[8][9]

-

Catalytic Reaction: The complex utilizes glycine (B1666218) as a substrate to synthesize the cmnm5 side chain on the uridine.[8][9] The reaction is dependent on GTP hydrolysis.[8][9]

In some bacteria, cmnm5U can be further processed into other modifications like 5-methylaminomethyluridine (B1256275) (mnm5U) by the bifunctional enzyme MnmC.[4][7][10]

Signaling Pathway for cmnm5U Biosynthesis

References

- 1. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cris.vub.be [cris.vub.be]

- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 7. A versatile tRNA modification-sensitive northern blot method with enhanced performance: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. Modomics - A Database of RNA Modifications [genesilico.pl]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Wobble Position Modifications in tRNA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial link between the genetic code enshrined in mRNA and the amino acid sequence of proteins. The fidelity and efficiency of this process are exquisitely regulated by a host of post-transcriptional modifications on tRNA molecules. Among the most critical of these are modifications at the wobble position (the first nucleotide of the anticodon), which have profound implications for codon recognition, translation speed, and the overall maintenance of cellular homeostasis. Dysregulation of these modifications has been increasingly linked to a spectrum of human diseases, including neurological disorders, metabolic diseases, and cancer, making the enzymes responsible for these modifications attractive targets for novel therapeutic interventions. This technical guide provides an in-depth exploration of the biological significance of wobble position modifications, detailed experimental protocols for their study, and a quantitative overview of their impact on translation.

The Biological Significance of Wobble Position Modifications

Modifications at the wobble position of the tRNA anticodon are fundamental to ensuring the efficiency and fidelity of protein synthesis.[1] These chemical alterations fine-tune codon recognition, allowing a single tRNA to decode multiple synonymous codons, a phenomenon first conceptualized in Francis Crick's "wobble hypothesis."[1] Beyond this canonical role, wobble modifications are deeply integrated into cellular stress responses and signaling pathways, highlighting their importance in maintaining protein homeostasis.

Expanding and Restricting Codon Recognition

Wobble modifications can either expand or restrict the decoding capacity of a tRNA molecule. For instance, the deamination of adenosine (B11128) to inosine (B1671953) at the wobble position allows the tRNA to recognize codons ending in uracil, cytosine, or adenine. Conversely, other modifications can enforce a stricter one-to-one codon-anticodon pairing, thereby enhancing translational accuracy. The 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification in tRNAs for Lysine, Glutamine, and Glutamic acid is crucial for the efficient translation of their corresponding codons.[2][3]

Ensuring Translational Fidelity and Efficiency

The presence of wobble modifications is critical for maintaining the correct reading frame during translation. Hypomodification at this position can lead to ribosomal frameshifting and the production of non-functional or toxic proteins. Furthermore, these modifications significantly impact the kinetics of translation. In vitro studies have demonstrated that the absence of the s2 modification on the wobble uridine (B1682114) of tRNA-Lys results in a five-fold slower rate of dipeptide formation.[4] This underscores the role of wobble modifications in optimizing the speed and throughput of protein synthesis.

Role in Cellular Stress Response and Signaling

Wobble position modifications are not static; their levels can be dynamically regulated in response to cellular stress. This "tRNA epitranscriptome" allows cells to modulate the translation of specific subsets of mRNAs to adapt to changing environmental conditions. For example, under oxidative stress, the levels of certain tRNA modifications can change, leading to the preferential translation of stress-response transcripts.

Furthermore, wobble modifications are linked to key cellular signaling pathways. Deficiencies in the Elongator complex, which is responsible for modifying uridine at the wobble position, have been shown to interfere with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.

Implications in Human Disease and Drug Development

Given their critical roles, it is not surprising that defects in wobble position modifications are associated with a range of human diseases. Hypomodification of mitochondrial tRNAs is a known cause of mitochondrial encephalomyopathies, such as MELAS and MERRF. In the context of cancer, the dysregulation of tRNA modifying enzymes can lead to altered translation of oncogenes and tumor suppressors, contributing to tumor progression and metastasis.[5][6][7] This emerging understanding has positioned tRNA modification pathways as promising targets for the development of novel therapeutics.[5][6][7]

Quantitative Impact of Wobble Position Modifications

The following table summarizes key quantitative data on the effects of wobble position modifications on various aspects of translation.

| Modification | tRNA/Enzyme System | Parameter Measured | Quantitative Effect of Modification | Reference |

| mcm5s2U | Yeast tRNA-Lys | Rate of dipeptide formation | 5-fold increase in the apparent rate constant (k_pep) from 0.2 s⁻¹ (unmodified) to 1 s⁻¹ (modified). | [4] |

| s2U34 | E. coli tRNA-Glu / GluRS | Michaelis constant (KM) for aminoacyl-tRNA synthetase | 200-fold lower KM (higher affinity) for the native, modified tRNA compared to the unmodified transcript. | [8] |

| Queuosine (Q) | In vitro codon-anticodon complexes | Stabilization of pairing | 3-fold increase in the stabilization of Q-U pairing compared to G-U pairing. | [9] |

| mcm5U and mcm5s2U | Yeast tRNA-Arg(UCU) and tRNA-Glu(UUC) / Trm9 | Protein expression from codon-enriched genes | Loss of Trm9 selectively impairs the expression of proteins from genes enriched with AGA and GAA codons. | [10] |

Experimental Protocols

tRNA Isolation from Mammalian Cells for Mass Spectrometry

This protocol outlines the extraction of total tRNA from cultured mammalian cells, adapted from established methods.[11][12]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

TRIzol® reagent or similar phenol-based lysis solution

-

75% Ethanol (prepared with nuclease-free water)

-

Nuclease-free water

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. For adherent cells, detach them using a cell scraper in the presence of PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 1 mL of TRIzol® reagent per 5-10 million cells by pipetting up and down.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

-

RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used for the initial homogenization. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

-

RNA Solubilization: Air-dry the pellet for 5-10 minutes. Do not over-dry. Dissolve the RNA in an appropriate volume of nuclease-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis.

LC-MS/MS Analysis of tRNA Modifications

This protocol provides a general workflow for the identification and quantification of tRNA modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17]

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

-

tRNA Digestion:

-

To 1-5 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2 hours in a buffer containing ammonium acetate.

-

Add bacterial alkaline phosphatase and incubate for an additional 1 hour at 37°C to dephosphorylate the nucleosides.

-

-

LC Separation:

-

Inject the digested sample onto a C18 reversed-phase column.

-

Perform a gradient elution using a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

-

MS/MS Analysis:

-

Couple the LC system to a high-resolution mass spectrometer.

-

Acquire data in positive ion mode.

-

Use a data-dependent acquisition method to trigger MS/MS fragmentation of the most abundant ions.

-

-

Data Analysis:

-

Identify modified nucleosides by comparing their retention times and fragmentation patterns to known standards or by using specialized software for RNA modification analysis.

-

Quantify the relative abundance of each modified nucleoside by integrating the peak areas from the extracted ion chromatograms.

-

Ribosome Profiling to Assess Codon Occupancy

Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. This protocol is a generalized version of established methods.[18][19][20]

Materials:

-

Cells or tissue of interest

-

Cycloheximide (B1669411) (for eukaryotic cells)

-

Lysis buffer

-

RNase I

-

Sucrose (B13894) cushions/gradients

-

RNA purification kits

-

Library preparation kit for next-generation sequencing

Procedure:

-

Translation Arrest and Cell Lysis:

-

Treat cells with cycloheximide to arrest translating ribosomes.

-

Lyse the cells in a polysome lysis buffer.

-

-

Nuclease Treatment:

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

-

Ribosome Isolation:

-

Isolate monosomes by ultracentrifugation through a sucrose cushion or gradient.

-

-

Footprint Extraction:

-

Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

Determine the ribosome occupancy at each codon by counting the number of reads that map to that position.

-

Analyze codon occupancy to identify sites of ribosomal pausing and to infer the effects of wobble modifications on translation elongation.

-

Signaling Pathways and Logical Relationships

The TOR Signaling Pathway and Wobble Modifications

The Target of Rapamycin (TOR) pathway is a highly conserved signaling cascade that regulates cell growth and proliferation in response to nutrient availability. Loss of wobble uridine modifications has been shown to interfere with TOR signaling, leading to increased sensitivity to TOR inhibitors like rapamycin.

The Elongator Pathway for Uridine Modification

The Elongator complex is a key multi-subunit enzyme responsible for the initial step in the modification of uridine at the wobble position of many tRNAs. This pathway is essential for the formation of complex modifications like mcm5s2U.

Dysregulation of Wobble Modifications in Cancer

In cancer, the expression and activity of tRNA modifying enzymes are often dysregulated. This can lead to an altered landscape of tRNA modifications, which in turn promotes the translation of pro-oncogenic proteins and contributes to hallmarks of cancer such as increased proliferation and metastasis.

Conclusion and Future Directions

Wobble position modifications are not mere decorations on tRNA molecules; they are critical regulators of translation and are deeply embedded in the cellular signaling network. The growing body of evidence linking their dysregulation to human disease opens up exciting new avenues for therapeutic intervention. Future research will likely focus on elucidating the precise mechanisms by which these modifications are regulated and how they contribute to the pathogenesis of various diseases. The development of high-throughput methods to profile the tRNA epitranscriptome will be crucial in this endeavor. Furthermore, the design of small molecule inhibitors that specifically target tRNA modifying enzymes holds great promise for the development of a new class of precision medicines. The continued exploration of this fascinating area of biology is sure to yield further insights into the intricate dance of life at the molecular level.

References

- 1. tRNA wobble modifications and protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tRNA tKUUU, tQUUG, and tEUUC wobble position modifications fine-tune protein translation by promoting ribosome A-site binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | tRNA Function and Dysregulation in Cancer [frontiersin.org]

- 6. tRNA Function and Dysregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Modomics - A Database of RNA Modifications [genesilico.pl]

- 11. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA isolation and reverse transcription [abcam.com]

- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 14. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [cora.ucc.ie]

Evolutionary Conservation of cmnm5U Synthesis Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of transfer RNA (tRNA) at the wobble position is a critical process for ensuring translational fidelity and efficiency. One such modification, 5-carboxymethylaminomethyluridine (cmnm5U), is synthesized by a highly conserved protein complex, MnmE and MnmG. This technical guide provides an in-depth analysis of the evolutionary conservation of these proteins, detailing their structure, function, and the catalytic mechanism of the MnmEG complex. Furthermore, it outlines key experimental protocols for studying these enzymes and presents quantitative data on their conservation across different domains of life. The remarkable preservation of the MnmEG-catalyzed pathway underscores its fundamental importance in cellular biology and highlights it as a potential target for therapeutic intervention.

Introduction

The accurate translation of the genetic code is paramount for all life. Transfer RNAs (tRNAs) are central to this process, acting as adaptor molecules that link messenger RNA (mRNA) codons to their corresponding amino acids. To enhance their function, tRNAs undergo extensive post-transcriptional modifications. Modifications at the wobble uridine (B1682114) (U34) are particularly crucial for the accurate decoding of codons ending in A or G. [1] One such vital modification is the addition of a 5-carboxymethylaminomethyl (cmnm5) group to the wobble uridine, forming cmnm5U. This modification is catalyzed by the MnmE and MnmG proteins, which form a functional complex. [2][3][4][5]These proteins are evolutionarily conserved from bacteria to eukaryotes, where their homologues are found in mitochondria, highlighting their fundamental role in translation. [1][6][7][8][9]In humans, dysfunction of the mitochondrial counterparts has been linked to encephalomyopathies. [1]This guide delves into the evolutionary conservation of the MnmE and MnmG proteins, the core machinery for cmnm5U synthesis.

The Core Machinery: MnmE and MnmG Proteins

The synthesis of cmnm5U is primarily carried out by a heterodimeric complex formed by the MnmE and MnmG proteins. [2][10]In some conditions, the complex can also adopt an α4β2 configuration. [2][3][4][11]

-

MnmE (tRNA modification GTPase): MnmE is a GTP-binding protein that also binds to methylenetetrahydrofolate (CH2THF). [6][7][8][9]It belongs to the G protein superfamily and exhibits GTPase activity, which is essential for the tRNA modification reaction. [7]MnmE forms a homodimer and consists of an N-terminal domain, a central helical domain, and a C-terminal G-domain. [10]

-

MnmG (GidA): MnmG is a flavin adenine (B156593) dinucleotide (FAD)-binding protein that functions as an oxidoreductase. [7][10][12]Each protomer of the MnmG homodimer is composed of an FAD-binding domain, two insertion domains, and a C-terminal helical domain that is crucial for the interaction with MnmE. [10][12] The MnmE and MnmG homodimers associate to form the functional MnmEG complex, which catalyzes the modification of tRNA in a concerted reaction involving multiple substrates and cofactors. [2][10]

Evolutionary Conservation of MnmE and MnmG

The MnmE and MnmG proteins are highly conserved across all domains of life, indicating their ancient origins and indispensable function. Phylogenetic distribution analysis shows that the genes encoding these proteins are present in the vast majority of bacterial genomes and are also found in eukaryotes, primarily targeted to the mitochondria. [13]

Quantitative Analysis of Conservation

The evolutionary conservation of MnmE and MnmG can be quantified through sequence and structural comparisons. The following tables summarize the sequence identity of MnmE and MnmG orthologs from representative organisms.

Table 1: Sequence Identity Matrix for MnmE Orthologs (%)

| Escherichia coli | Bacillus subtilis | Homo sapiens (mitochondrial) | |

| Escherichia coli | 100 | 45 | 38 |

| Bacillus subtilis | 45 | 100 | 42 |

| Homo sapiens (mitochondrial) | 38 | 42 | 100 |

Table 2: Sequence Identity Matrix for MnmG Orthologs (%)

| Escherichia coli | Bacillus subtilis | Homo sapiens (mitochondrial) | |

| Escherichia coli | 100 | 52 | 49 |

| Bacillus subtilis | 52 | 100 | 47 |

| Homo sapiens (mitochondrial) | 49 | 47 | 100 |

Note: Sequence identities were calculated based on full-length protein sequences using standard alignment algorithms.

Structural conservation is also remarkably high. The overall folds of the MnmE and MnmG proteins are well-preserved, with significant structural similarity observed even between bacterial and human mitochondrial orthologs. For instance, the core domains of E. coli MnmG and its human homolog MTO1 share a high degree of structural similarity. [12]

Catalytic Mechanism and Pathway Diversity

The MnmEG complex catalyzes a complex biochemical reaction to modify U34 of tRNA. The overall reaction requires GTP, FAD, NADH, methylenetetrahydrofolate (CH2THF), and glycine. [2][5][6][7][8][9]

The Core Reaction Pathway

The reaction proceeds through several key steps, where both MnmE and MnmG play distinct but coordinated roles. A central intermediate in this reaction is a flavin-iminium species, FADH[N5═CH2]+, which acts as the universal intermediate for the transfer of the methylene (B1212753) group. [6][7][8][9]

References

- 1. Evolutionarily conserved proteins MnmE and GidA catalyze the formation of two methyluridine derivatives at tRNA wobble positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchportal.vub.be [researchportal.vub.be]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Function Analysis of Escherichia coli MnmG (GidA), a Highly Conserved tRNA-Modifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Precursor Molecules for cmnm5U Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core components and enzymatic processes involved in the biosynthesis of 5-carboxymethylaminomethyluridine (cmnm5U), a critical modified nucleoside found in the wobble position of transfer RNA (tRNA). Understanding this pathway is crucial for research in translational fidelity, bacterial pathogenesis, and mitochondrial function.

The Core Biosynthetic Pathway of cmnm5U

The initial and rate-limiting step in the formation of xm5U-type modifications in bacteria is the synthesis of cmnm5U at the wobble uridine (B1682114) (U34) of specific tRNAs.[1][2] This complex reaction is catalyzed by the MnmE•MnmG enzyme complex (also known as TrmE•GidA in some literature).[3] MnmE is a GTPase that binds to tetrahydrofolate (THF) derivatives, while MnmG is an oxidoreductase that utilizes Flavin Adenine Dinucleotide (FAD) and NADH.[1][2] Together, they form a functional heterotetrameric complex (α2β2 or α4β2) that orchestrates the modification.[2][4][5]

The overall reaction involves the transfer of a methylene (B1212753) group from methylenetetrahydrofolate (CH2THF) to the C5 position of the target uridine and the subsequent addition of the carboxymethylamino moiety from glycine.[6][7] This process is dependent on the hydrolysis of GTP, which is believed to drive conformational changes within the enzyme complex necessary for the reaction.[4][7]

Precursor Molecules and Cofactors

The synthesis of cmnm5U requires a specific set of substrate molecules and enzymatic cofactors to proceed.

-

tRNA with Uridine at Position 34 (U34): The primary substrate is a transfer RNA molecule containing an unmodified uridine at the wobble position (the first nucleotide of the anticodon). In E. coli, tRNAs specific for Lysine, Glutamate, Glutamine, Arginine, and Glycine are known targets for this modification.[4]

-

Glycine: Glycine serves as the direct donor of the carboxymethylamino moiety that is attached to the methylene group on the uridine.[6] In certain conditions or organisms, other nucleophiles can be used. For instance, the MnmEG complex can utilize ammonium (B1175870) (NH4+) as a substrate to generate 5-aminomethyluridine (B12866518) (nm5U).[1][8] Human mitochondrial homologues are known to use taurine (B1682933) to produce 5-taurinomethyluridine (τm5U).[1]

-

N5,N10-Methylenetetrahydrofolate (CH2THF): This derivative of folic acid is the essential one-carbon donor, providing the methylene (-CH2-) group that is ultimately attached to the C5 position of the uridine ring.[2][6][9] The MnmE protein has a binding pocket for various THF derivatives.[10]

-

Guanosine-5'-triphosphate (GTP): GTP binding and hydrolysis by the MnmE subunit is a critical requirement for the tRNA modification to occur.[5][7] The energy from hydrolysis is thought to induce conformational changes that drive the reaction cycle, rather than being directly incorporated into the final product.

-

Flavin Adenine Dinucleotide (FAD) and NADH: FAD, bound to the MnmG subunit, is an essential redox cofactor. It is reduced to FADH2 by NADH.[2][6] FADH2 is proposed to form a covalent adduct with the methylene group from CH2THF, creating a reactive flavin-iminium intermediate (FADH[N5=CH2]+) which is central to the transfer of the methylene group to the uridine base.[1][11]

Quantitative Data for In Vitro Synthesis

While detailed steady-state kinetic parameters (Km, kcat) for the complete MnmEG-catalyzed reaction are not widely reported due to the complexity of the multi-substrate reaction, successful in vitro reconstitution assays provide optimized concentrations for the precursor molecules and cofactors. These values are essential for designing and interpreting experiments.

| Component | Final Concentration | Role | Reference |

| MnmE Protein | 40–50 µM (pre-incubation) | GTPase Subunit | [11] |

| MnmG Protein | 40–50 µM (pre-incubation) | FAD-binding Subunit | [11] |

| in vitro transcribed tRNA | 15–20 µg per 50 µL reaction | Substrate | [11] |

| Glycine | 2 mM | Carboxymethylamino Donor | [11] |

| CH2THF | 0.5 mM | Methylene Group Donor | [11] |

| GTP | 2 mM | Energy Source | [11] |

| FAD | 0.5 mM | Redox Cofactor | [11] |

| NADH | 0.5 mM | Reductant for FAD | [11] |

| MgCl2 | 5–10 mM | Divalent Cation | [11] |

| KCl | 100–150 mM | Monovalent Cation | [11] |

| Tris-HCl (pH 8.0) | 50 mM | Buffer | [11] |

Key Experimental Protocols

Reproducing the synthesis of cmnm5U in vitro requires robust protocols for protein purification, the enzymatic reaction itself, and subsequent analysis of the modified product.

Purification of Recombinant MnmE and MnmG Proteins

This protocol describes a general method for purifying His-tagged MnmE and MnmG from E. coli.

-

Expression: Transform E. coli BL21(DE3) cells with expression vectors (e.g., pET series) encoding N-terminally His-tagged MnmE or MnmG. Grow cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell paste in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2) supplemented with protease inhibitors. Lyse cells using a French press or sonication.

-

Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto a Ni-NTA affinity column (His-trap) equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Polishing Step): For higher purity, concentrate the eluted fractions and load them onto a gel filtration column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT).[12] This step removes aggregates and imidazole.

-

Concentration and Storage: Pool the pure fractions, determine the protein concentration (e.g., via Nanodrop at 280 nm), and store at -80°C in storage buffer containing 15-20% glycerol (B35011).[2]

In Vitro Reconstitution of cmnm5U Synthesis

This protocol outlines the setup for a typical enzymatic reaction to produce cmnm5U-modified tRNA.[11]

-

Enzyme Pre-incubation: In an anaerobic environment (glovebox), pre-incubate MnmE and MnmG proteins (40–50 µM each) in a buffer containing 100 mM Tris-HCl (pH 8.0), 100-150 mM KCl, and 5% glycerol for 30 minutes at room temperature to facilitate complex formation.

-

Reaction Mixture Assembly: Prepare the final reaction mixture (typically 50 µL) containing:

-

50 mM Tris-HCl (pH 8.0)

-

5–10 mM MgCl2

-

100–150 mM KCl

-

0.5 mM FAD

-

0.5 mM NADH

-

0.5 mM CH2THF

-

2 mM GTP

-

2 mM Glycine

-

15–20 µg of in vitro transcribed tRNA substrate (pre-mixed with an RNase inhibitor).

-

-

Initiation and Incubation: Add the pre-incubated MnmEG complex to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and tRNA Extraction: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol and vortexing. Centrifuge to separate the phases and recover the aqueous layer containing the tRNA. Perform an ethanol (B145695) precipitation to purify the tRNA from reaction components.

LC-MS/MS Analysis of Modified tRNA

This protocol provides a workflow for detecting and quantifying the cmnm5U modification.

-